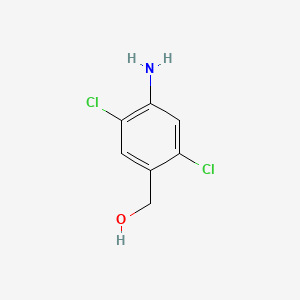![molecular formula C20H17ClN2O5 B12453967 5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)
5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a chlorophenoxy group and a methoxyphenylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde: This intermediate can be synthesized by reacting 4-chlorophenol with furan-2-carbaldehyde in the presence of a suitable base.
Hydrazide Formation: The aldehyde intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Acylation: The final step involves the acylation of the hydrazide with 3-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence various cellular signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-chlorophenoxy)methyl]furan-2-carbaldehyde: An intermediate in the synthesis of the target compound.
3-methoxybenzoyl chloride: Used in the acylation step of the synthesis.
Furan-2,5-dicarboxylic acid: A potential oxidation product.
Uniqueness
5-[(4-chlorophenoxy)methyl]-N’-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C20H17ClN2O5 |
|---|---|
Poids moléculaire |
400.8 g/mol |
Nom IUPAC |
5-[(4-chlorophenoxy)methyl]-N'-(3-methoxybenzoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-16-4-2-3-13(11-16)19(24)22-23-20(25)18-10-9-17(28-18)12-27-15-7-5-14(21)6-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Clé InChI |
JBQXLICHFBSING-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)
![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12453911.png)
![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B12453917.png)
![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
![((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12453934.png)

![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12453943.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
